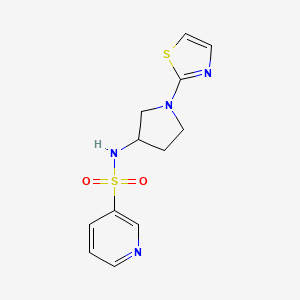

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

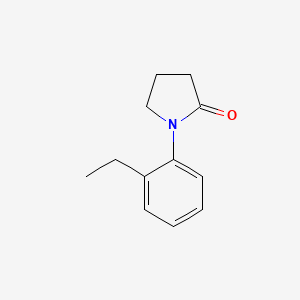

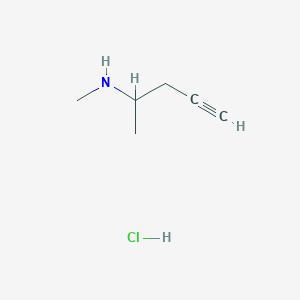

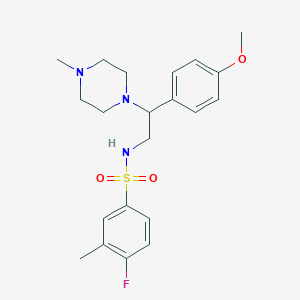

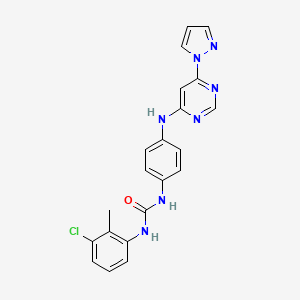

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide” is a chemical compound that contains a pyrrolidine ring, a thiazole ring, and a pyridine ring . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring can undergo various reactions due to its saturated scaffold . The thiazole ring is also reactive, with many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- One-Pot Synthesis Techniques : Studies have developed one-pot synthesis strategies for generating sulfonamide derivatives, including those with thiazole and pyridine moieties, showcasing efficient routes to complex heterocycles (Rozentsveig et al., 2013).

- Reactivity and Cyclization Reactions : Research has explored the reactivity of sulfonamide derivatives towards various nucleophiles, leading to novel heterocyclic compounds, and outlined mechanisms for their formation (Králová et al., 2019).

Biological Activities

- Antibacterial and Antifungal Activities : New heterocyclic compounds containing a sulfonamido moiety have been synthesized and shown to exhibit significant antibacterial properties, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Azab et al., 2013).

- Antimalarial and Antiviral Properties : Sulfonamide derivatives have been investigated for their antimalarial activities, with some showing promising results against Plasmodium species. Theoretical investigations and molecular docking studies have further supported these findings, suggesting potential applications in antimalarial and antiviral drug development (Fahim & Ismael, 2021).

Advanced Materials and Catalysis

- Synthesis of Novel Heterocycles : Research has been dedicated to the synthesis of novel heterocycles with sulfonamide groups, aiming at applications ranging from materials science to catalysis. These studies demonstrate the utility of sulfonamide derivatives in accessing a wide range of functional materials (Soliman et al., 2020).

Drug Design and Molecular Docking

- Anticancer Activities : Certain sulfonamide derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant activity against cancer cell lines. Molecular docking studies have provided insights into the mode of action and potential therapeutic applications of these compounds (Bashandy, 2015).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCRWGDOADUPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2804597.png)

![5-Bromo-2-[[1-(3-chloropyridin-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2804603.png)